BenchChemオンラインストアへようこそ!

Yatein

Anticancer screening Cytotoxicity profiling Lignan SAR

Yatein is the irreplaceable substrate for deoxypodophyllotoxin synthase (EC 1.14.20.8) in podophyllotoxin biosynthesis. Its CYP3A4 inhibition (IC50=1 μM) matches ketoconazole with 95-fold selectivity over CYP2D6—a profile absent in deoxypodophyllotoxin. Over 100-fold less cytotoxic than downstream aryltetralin lignans, yatein delivers a distinct dibenzylbutyrolactone scaffold for SAR studies. Its anti-HSV-1 mechanism targets host-viral transcriptional regulation (ICP0/ICP4 suppression), complementing conventional antivirals. Essential for metabolic engineering, biocatalytic route development, and drug-drug interaction research.

Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
CAS No. 40456-50-6
Cat. No. B1682354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYatein
CAS40456-50-6
SynonymsYatein;  Dihydroanhydropodorhizol.
Molecular FormulaC22H24O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1
InChIKeyGMLDZDDTZKXJLU-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Yatein (CAS 40456-50-6) Procurement Guide: Sourcing the Key Podophyllotoxin Precursor Lignan


Yatein (CAS 40456-50-6) is a dibenzylbutyrolactone lignan that occurs naturally as a prominent component in the heartwood of angiosperm trees and in plant species such as Anthriscus sylvestris and Calocedrus formosana [1] [2]. It is a well-characterized biosynthetic intermediate situated immediately upstream of the aryltetralin lignan deoxypodophyllotoxin in the metabolic pathway leading to the clinically important anticancer agent podophyllotoxin [3] [4]. Yatein exhibits several distinct bioactivities including CYP3A4 inhibition (IC50 = 1 μM), anti-HSV-1 replication activity (IC50 = 30.6 μM), and differential cytotoxicity profiles across multiple cancer cell lines [5] [6].

Why Yatein (40456-50-6) Cannot Be Casually Replaced by Generic Lignans in Research Applications


Yatein occupies a unique biosynthetic niche within the dibenzylbutyrolactone lignan class that is not shared by structurally related analogs. Unlike its immediate downstream product deoxypodophyllotoxin, which exhibits potent tubulin-targeting antimitotic activity comparable to podophyllotoxin, yatein demonstrates a markedly different biological fingerprint characterized by substantially lower cytotoxicity (over 100-fold less potent in certain assays) and distinct mechanisms of action [1]. Additionally, yatein displays CYP3A4 inhibitory potency (IC50 = 1 μM) that equals the clinical reference standard ketoconazole (IC50 = 0.72 μM), while maintaining approximately 95-fold selectivity over CYP2D6 (IC50 = 95.7 μM)—a selectivity profile not uniformly present across all methylenedioxyphenyl-containing lignans [2] [3]. These quantitative differences in potency, mechanism, and selectivity mean that substituting yatein with deoxypodophyllotoxin, podophyllotoxin, or other generic dibenzylbutyrolactones without experimental validation would yield non-interchangeable experimental outcomes and potentially confound research reproducibility.

Yatein (40456-50-6) Quantitative Differentiation Evidence Versus Closest Analogs


Yatein vs. Deoxypodophyllotoxin: Over 100-Fold Differential Cytotoxicity in Direct Head-to-Head Screening

In a direct comparative cytotoxicity screen of compounds isolated from Illigera luzonensis, yatein exhibited IC50 values that were 142-fold less potent than deoxypodophyllotoxin against DLD-1 colon cancer cells, 30-fold less potent against CCRF-CEM leukemia cells, and over 10,000-fold less potent against HL-60 promyelocytic leukemia cells [1]. This dramatic potency differential, measured within the identical experimental system, quantifies the functional consequence of the dibenzylbutyrolactone-to-aryltetralin structural transition and defines yatein's specific place in the biosynthetic and pharmacological landscape.

Anticancer screening Cytotoxicity profiling Lignan SAR

Yatein vs. Ketoconazole: Equipotent CYP3A4 Inhibition with Cross-Study Comparable Potency

Yatein demonstrates CYP3A4 inhibitory potency equivalent to the clinical reference inhibitor ketoconazole. In human liver microsome assays measuring [14C]formaldehyde formation from [N-methyl-14C]erythromycin, yatein exhibited an IC50 of 1.0 μM, compared to ketoconazole's IC50 of 0.72 μM under identical experimental conditions [1] [2]. Furthermore, yatein displays pronounced CYP isoform selectivity, with an IC50 of 95.7 μM against CYP2D6, representing a selectivity index of approximately 95-fold for CYP3A4 over CYP2D6 [2].

CYP450 inhibition Drug metabolism Enzyme inhibition

Yatein as Essential Biosynthetic Precursor: Defined Enzymatic Substrate for Deoxypodophyllotoxin Synthase

Yatein is the defined and experimentally validated substrate for deoxypodophyllotoxin synthase (DPS; EC 1.14.20.8), the 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidative ring-closure reaction converting the dibenzylbutyrolactone scaffold to the aryltetralin structure of deoxypodophyllotoxin [1] [2]. This enzymatic transformation is the committed and irreversible step that distinguishes the dibenzylbutyrolactone class from the aryltetralin class. The reaction proceeds via hydrogen atom abstraction from the C7'-H position of yatein, followed by radical ring-closure to form deoxypodophyllotoxin—a mechanism that has been characterized through both experimental enzymology and density functional theory computational studies [3].

Biosynthetic pathway Enzymology Natural product synthesis

Yatein Differential Antiproliferative Selectivity: Cell Line-Specific Cytotoxicity Profile

Yatein exhibits a differential antiproliferative profile across non-small cell lung cancer (NSCLC) cell lines, with a 1.8-fold greater potency against CL1-5 cells (IC50 = 1.9 μM) compared to A549 cells (IC50 = 3.5 μM) [1]. In contrast, yatein shows minimal activity against HCT-116 human colon carcinoma cells (IC50 > 10 μM), demonstrating cell-type selectivity . This pattern contrasts with the broad-spectrum, high-potency cytotoxicity exhibited by deoxypodophyllotoxin, which demonstrates sub-nanomolar to low nanomolar IC50 values across multiple cell lineages [2].

Antiproliferative screening Cell line selectivity Lung cancer

Yatein Anti-HSV-1 Activity: Mechanism Distinct from Nucleoside Analogs and Protease Inhibitors

Yatein suppresses HSV-1 replication in HeLa cells with an IC50 of 30.6 μM in plaque reduction assays, but its mechanism of action is fundamentally distinct from conventional antivirals [1]. Rather than inhibiting viral DNA polymerase (as acyclovir does) or viral proteases, yatein specifically interrupts the formation of the α-trans-induction factor/C1/Oct-1/GARAT multiprotein complex and inhibits HSV-1 immediate-early (α) gene expression, including ICP0 and ICP4 genes, thereby arresting viral DNA synthesis and structural protein expression [1]. This mechanism-based differentiation from nucleoside analogs and protease inhibitors establishes yatein as a tool compound for studying host-viral transcriptional regulation.

Antiviral research HSV-1 replication Gene expression inhibition

Validated Research and Industrial Application Scenarios for Yatein (40456-50-6)


Biosynthetic Pathway Engineering and Biocatalysis Research

Yatein is the essential and irreplaceable substrate for deoxypodophyllotoxin synthase (EC 1.14.20.8), the enzyme that catalyzes the oxidative ring-closure step in podophyllotoxin biosynthesis [1]. Research groups investigating metabolic engineering for enhanced podophyllotoxin production in heterologous hosts, developing biocatalytic routes to podophyllotoxin derivatives, or characterizing plant 2-oxoglutarate-dependent dioxygenases require authentic yatein as the defined enzymatic substrate for in vitro reconstitution assays and pathway validation [2].

CYP3A4-Selective Inhibition Studies and Drug Metabolism Research

Yatein's equipotent CYP3A4 inhibition relative to ketoconazole (IC50 = 1 μM vs. 0.72 μM) and its 95-fold selectivity over CYP2D6 makes it a valuable tool compound for studies requiring potent CYP3A4 inhibition with reduced off-target CYP2D6 interference [1]. Researchers investigating drug-drug interaction mechanisms, CYP-mediated metabolism of lead compounds, or structure-activity relationships of methylenedioxyphenyl-containing natural products benefit from yatein's defined and reproducible inhibitory profile [2].

Antiviral Mechanism Studies Targeting HSV-1 Immediate-Early Gene Expression

Yatein provides a mechanistically distinct antiviral tool that targets host-viral transcriptional regulation rather than viral enzymes. Its specific interruption of α-trans-induction factor/C1/Oct-1/GARAT multiprotein complex formation and suppression of ICP0/ICP4 immediate-early gene expression offers a complementary approach to conventional anti-HSV-1 agents [1]. This mechanism is particularly relevant for research into viral latency, reactivation pathways, and combination strategies with existing antivirals to address resistance [2].

Lignan Scaffold Comparison and Structure-Activity Relationship Studies

The quantitative potency differential between yatein and deoxypodophyllotoxin—over 100-fold in multiple cell lines—provides a defined baseline for structure-activity relationship (SAR) studies investigating the pharmacological consequences of the dibenzylbutyrolactone-to-aryltetralin structural transition [1]. Researchers conducting comparative lignan screening, mechanism-of-action differentiation, or developing novel semisynthetic derivatives require authentic yatein as the reference dibenzylbutyrolactone scaffold for controlled experimental comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yatein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.